(2-(Benzyloxy)-5-bromophenyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)-5-bromophenyl)methanol” would likely involve a benzene ring with a benzyloxy (benzyl and oxygen) group, a bromine atom, and a methanol group attached. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Benzyloxy compounds can undergo a variety of reactions, including substitutions, eliminations, and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds like benzyloxy methanol have a molecular weight of 138.16 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Catalyst Development and Reactor Technology in Methanol Conversion
Research on methanol conversion processes, such as methanol steam reforming and partial oxidation, emphasizes the development of efficient catalysts and reactor technologies. Copper-based catalysts are notable for their high activity in converting methanol to hydrogen and CO2, although issues with deactivation and stability persist. Innovations in reactor design, such as porous copper fiber sintered-felt and monolith structures, enhance the efficiency of methanol conversion processes, potentially implicating the utility of related compounds in similar catalytic applications (García et al., 2021).
Synthesis and Utility of Oxazines
The synthesis and applications of 1,2-oxazines and related compounds, which can be synthesized through dehydration reactions involving alcohols, underscore the versatility of alcohol-based compounds in organic synthesis. These compounds serve as valuable intermediates in the production of various chemicals, highlighting the potential research applications of "(2-(Benzyloxy)-5-bromophenyl)methanol" in synthesizing complex organic molecules (Sainsbury).
Methanol as a Feedstock in Chemical Synthesis
Methanol is a critical feedstock in the production of formaldehyde, acetic acid, and other chemicals, underscoring its utility in chemical synthesis. Research into optimizing methanol synthesis from CO2 and renewable sources, as well as its conversion to other valuable chemicals, highlights the potential of alcohol-based compounds like "this compound" in sustainable chemical production processes (Din et al., 2020).
Thermal Energy Transport Systems
Studies on thermal energy transport systems using methanol synthesis and decomposition reactions explore innovative ways to recover and utilize waste heat. This research area may provide insights into the use of "this compound" in energy recovery and conversion applications, leveraging its potential in chemical reactions that are conducive to energy transport (Liu et al., 2002).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetics of similar benzylic compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction), and eventually excreted .
Result of Action
The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to changes in its structure, potentially altering its biological activity .
Action Environment
The action, efficacy, and stability of (2-(Benzyloxy)-5-bromophenyl)methanol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can impact its reactivity and interactions .
Future Directions
Properties
IUPAC Name |
(5-bromo-2-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDBRISXEJMHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358458 | |
Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177759-46-5 | |
Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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